
Benzyl (1-cyclopropyl-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a hydroxyethyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyclopropyl-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(1-cyclopropyl-2-oxoethyl)carbamate.
Reduction: Reformation of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved may include the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the cyclopropyl and hydroxyethyl groups.
Ethyl N-(2-hydroxyethyl)carbamate: Contains an ethyl group instead of a benzyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specific applications, such as enzyme inhibition and peptide synthesis.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c15-8-12(11-6-7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
Clé InChI |
UBWHQJDDJLPNHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(CO)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
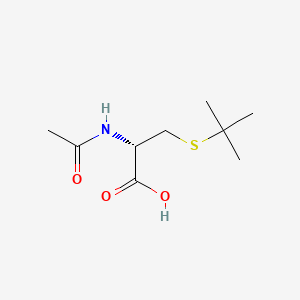
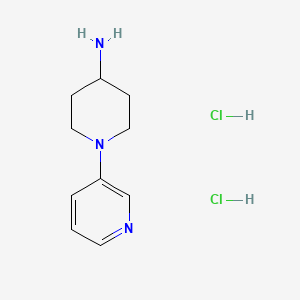

![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
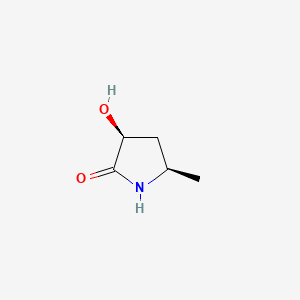

![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
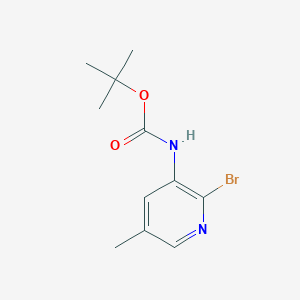
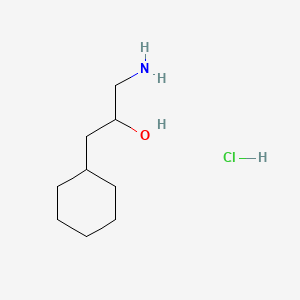
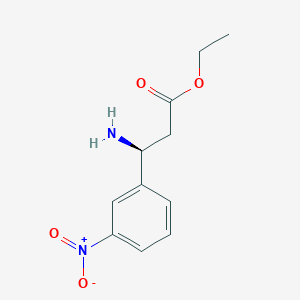
![1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13500430.png)

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
